molecular formula C22H19BrN2O4 B6051979 2-[(3-bromobenzyl)oxy]-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide

2-[(3-bromobenzyl)oxy]-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide

Cat. No. B6051979
M. Wt: 455.3 g/mol
InChI Key: XWWIGGVKLBPCCM-ZMOGYAJESA-N
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Description

2-[(3-bromobenzyl)oxy]-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide is a chemical compound that has garnered a lot of attention in the scientific community due to its potential applications in various fields. It is a hydrazone derivative that has been synthesized using a specific method and has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(3-bromobenzyl)oxy]-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis.
Biochemical and physiological effects:
2-[(3-bromobenzyl)oxy]-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, suggesting its potential as an antimicrobial agent. It also exhibits anti-inflammatory activity, as evidenced by its ability to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been found to have anticancer activity, as it inhibits the growth and metastasis of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3-bromobenzyl)oxy]-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide in lab experiments is its versatility. It can be used in various assays to study its antimicrobial, anti-inflammatory, and anticancer properties. However, one limitation is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 2-[(3-bromobenzyl)oxy]-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide. One direction is to further investigate its mechanism of action, as this could lead to the development of more effective drugs. Another direction is to explore its potential applications in materials science, as it has been found to have interesting properties such as fluorescence and electrochemical activity. Additionally, more studies could be conducted to determine its toxicity and pharmacokinetics, which are important factors to consider in drug development.
Conclusion:
2-[(3-bromobenzyl)oxy]-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide is a hydrazone derivative that has attracted a lot of attention in the scientific community due to its potential applications in various fields. It has been synthesized using a specific method and has been found to have several biochemical and physiological effects, including antimicrobial, anti-inflammatory, and anticancer properties. While there are some limitations to its use in lab experiments, there are several potential future directions for research on this compound. Further investigation of its mechanism of action, potential applications in materials science, and toxicity and pharmacokinetics could lead to the development of more effective drugs.

Synthesis Methods

The synthesis of 2-[(3-bromobenzyl)oxy]-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide involves the reaction of 3-bromobenzaldehyde with 2-hydroxy-5-methoxybenzohydrazide in the presence of a base such as sodium hydroxide. This reaction results in the formation of the intermediate compound, which is then reacted with 2-hydroxy-5-methoxybenzaldehyde to obtain the final product.

Scientific Research Applications

2-[(3-bromobenzyl)oxy]-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. It has been found to possess antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development.

properties

IUPAC Name

2-[(3-bromophenyl)methoxy]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O4/c1-28-18-9-10-20(26)16(12-18)13-24-25-22(27)19-7-2-3-8-21(19)29-14-15-5-4-6-17(23)11-15/h2-13,26H,14H2,1H3,(H,25,27)/b24-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWIGGVKLBPCCM-ZMOGYAJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=CC=C2OCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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